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Compound of Interest

Compound Name: 2-Amino-5-bromopyrazine

Cat. No.: B017997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The compound 2-amino-5-bromopyrazine serves as a versatile precursor in medicinal

chemistry, offering a valuable scaffold for the synthesis of a diverse range of biologically active

molecules. Its pyrazine ring is a key motif found in numerous small molecule inhibitors,

particularly those targeting protein kinases. This guide provides an objective comparison of the

biological activities of various 2-aminopyrazine derivatives, supported by experimental data, to

aid researchers in drug discovery and development. The primary activities explored include

kinase inhibition, antimicrobial effects, and anticancer cytotoxicity.

Kinase Inhibitory Activity
Aminopyrazine derivatives have been identified as potent inhibitors of several protein kinases,

which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

A notable target is the NIMA-related kinase 2 (Nek2), a protein involved in cell cycle regulation.

[1]

Comparative Data: Nek2 and MK-2 Inhibition
The following table summarizes the in vitro inhibitory activity of selected aminopyrazine

derivatives against Nek2 and Mitogen-activated protein kinase-activated protein kinase 2 (MK-

2).
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Compound
ID/Reference

Target Kinase Structure IC₅₀ (µM)

Compound 2[2] Nek2

3-(Piperidin-1-yl)-N-

(3,4,5-

trimethoxyphenyl)pyra

zin-2-amine

0.87

Compound 31[2] Nek2

1-(3-(N-(3,4,5-

trimethoxyphenyl)sulfa

moylamino)pyrazin-2-

yl)piperidine-4-

carboxylic acid

0.23

Compound 35[2] Nek2

1-(3-((3,4,5-

trimethoxyphenyl)ami

no)pyrazin-2-

yl)piperidine-4-

carboxylic acid

2.1

CRUK ICR (R)-21 Nek2

(R)-1-(6-amino-5-(3-

fluorophenyl)pyridin-2-

yl)-N-

methylpyrrolidine-3-

carboxamide

0.022

MK-2 Inhibitor

Example[3]
MK-2

Novel non-thiourea

aminopyrazine

derivative

Low µM to sub-µM

Note: Data is compiled from multiple sources to illustrate the potential of the aminopyrazine

scaffold. Direct comparison should be made with caution due to variations in assay conditions.

Signaling Pathway Visualization
Protein kinases like Nek2 are integral to complex signaling cascades. The diagram below

illustrates the role of Nek2 in the cell cycle, a pathway often targeted by the inhibitors

discussed.
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Caption: Role of Nek2 kinase in the G2/M transition of the cell cycle and the inhibitory action of

aminopyrazine derivatives.

Antimicrobial Activity
Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated notable activity against

various pathogens, including mycobacteria, Gram-positive bacteria, and fungi. Structure-activity

relationship studies show that the length of an alkyl chain on the carboxamide moiety can

significantly influence potency.[4][5]

Comparative Data: Minimum Inhibitory Concentration
(MIC)
The table below presents the MIC values for a series of N-alkyl 3-aminopyrazine-2-

carboxamides against selected microorganisms.
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Compound ID
R' Group
(Alkyl Chain)

M.
tuberculosis
H37Rv MIC
(µg/mL)

S. aureus MIC
(µM)

T. interdigitale
MIC (µM)

Compound 9[4] -C₅H₁₁ (Pentyl) >100 >500 125

Compound 10[4] -C₆H₁₃ (Hexyl) 100 500 62.5

Compound 11[4] -C₇H₁₅ (Heptyl) 50 250 62.5

Compound 12[4] -C₈H₁₇ (Octyl) 25 62.5 62.5

Data shows a trend where antimicrobial activity increases with the prolongation of the alkyl

chain.[4][5]

Experimental Workflow Visualization
The screening process for identifying new antimicrobial agents typically follows a standardized

workflow, from initial compound synthesis to the determination of MIC values.
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Caption: General workflow for the screening and evaluation of antimicrobial activity of

synthesized compounds.

Anticancer Activity
The aminopyrazine core is present in compounds evaluated for their cytotoxic effects against

various human cancer cell lines.[6] The antiproliferative potential is typically assessed using

cell viability assays, which measure the concentration of a compound required to inhibit cell

growth by 50% (IC₅₀ or GI₅₀).

Comparative Data: In Vitro Cytotoxicity
The following table provides examples of aminopyrazine-containing compounds and their

cytotoxic activity against different cancer cell lines.

Compound
Class/Reference

Cancer Cell Line Activity Metric Value (µM)

Brominated

Coelenteramine (Clm-

1)[6]

MCF-7 (Breast) IC₅₀ >100

Brominated

Coelenteramine (Clm-

1)[6]

PC-3 (Prostate) IC₅₀ >100

2-aminotriazine

derivative (5f)[7]
Various IC₅₀ 0.45 - 1.66

2-aminotriazine

derivative (25)[8]

Leukemia (CCRF-

CEM)
GI₅₀ <0.01

2-aminotriazine

derivative (25)[8]
Breast (T-47D) GI₅₀ <0.01

Note: The data includes derivatives of triazine containing an amino group, which are

structurally related to aminopyrazines and highlight the potential for potent anticancer activity

within this broad class of compounds.
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Structure-Activity Relationship (SAR) Visualization
Drug development often involves a systematic modification of a core chemical structure to

optimize its biological activity. The diagram below illustrates this conceptual process.
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Caption: Conceptual flow for exploring structure-activity relationships by modifying a core

chemical scaffold.

Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable

data. Below are methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to block 50% of a target

kinase's activity (IC₅₀).

Materials:

Recombinant human kinase (e.g., Nek2)[9]

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[10]
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ATP and a suitable peptide substrate[11]

Test compounds (aminopyrazine derivatives)

ADP-Glo™ Kinase Assay kit (or similar)[12]

384-well plates

Procedure:

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in kinase

buffer or 5% DMSO.

Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution (or vehicle

control).[10]

Enzyme Addition: Add 2 µL of the recombinant Nek2 enzyme solution to each well.[10]

Initiate Reaction: Add 2 µL of a mixture containing the peptide substrate and ATP to start the

kinase reaction.[10]

Incubation: Incubate the plate at room temperature for 30-60 minutes.[12]

ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for

40 minutes at room temperature.[12]

ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

Data Acquisition: Record the luminescence signal using a microplate reader. The signal is

proportional to the amount of ADP formed and thus reflects kinase activity.[12]

Analysis: Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

MTT Cell Viability Assay
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The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator

of cell viability and cytotoxicity.[13]

Materials:

Cancer cell line of interest (e.g., MCF-7, PC-3)

Complete cell culture medium

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5

mg/mL in PBS

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

Sterile 96-well flat-bottom microplates

Procedure:

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of medium and incubate overnight to allow for attachment.[10]

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 48 or 72 hours).[6]

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C

until a purple precipitate is visible.[14]

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization

solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][14]

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure

complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm

using a microplate reader.[15]

Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value.

Broth Microdilution MIC Assay
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This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent,

which is the lowest concentration that prevents visible growth of a microorganism.[16]

Materials:

Bacterial or fungal strains

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[16]

Test compounds

Sterile 96-well microtiter plates[17]

Procedure:

Compound Preparation: Dissolve the test compounds and prepare a 2x concentrated stock

solution in the broth medium.[17]

Serial Dilution: Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the

2x compound stock to the first column. Perform two-fold serial dilutions by transferring 100

µL from each well to the next, discarding the final 100 µL from the last dilution well.[17]

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted

to a 0.5 McFarland standard and then diluted to the appropriate final concentration (e.g., 5 x

10⁵ CFU/mL).[18]

Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension.

The final volume in each well will be 200 µL.[18]

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control

(broth only).[16]

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]

Interpretation: The MIC is the lowest concentration of the compound at which there is no

visible turbidity (growth) in the well.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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